1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound classified under thioureas. This compound features a unique molecular structure that includes a urea moiety linked to a tetrahydrothiophene ring, which is further substituted with a sulfone group. Thioureas are recognized for their diverse applications in medicinal chemistry, agriculture, and material science, making this compound of significant interest in various scientific fields.
The compound is synthesized from commercially available starting materials, primarily 3-methylthiophene and methyl isocyanate, through specific reaction conditions that facilitate its formation.
This compound falls under the category of thioureas due to its structural characteristics, which include a thiourea functional group. Thioureas are known for their biological activity and utility in chemical synthesis.
The synthesis of 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves two key steps:
The molecular formula of 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is , with a molecular weight of approximately 206.27 g/mol.
Property | Value |
---|---|
Molecular Formula | C7H14N2O3S |
Molecular Weight | 206.27 g/mol |
IUPAC Name | 1-Methyl-1-(3-methyl-1,1-dioxidothiolan-3-yl)urea |
InChI Key | CBEUZWJVSFKVMP-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCS(=O)(=O)C1)N(C)C(=O)N |
The compound can participate in several chemical reactions:
Common reagents used in these reactions include:
Major products formed from these reactions include sulfoxides, sulfides, and substituted urea derivatives.
The mechanism of action for 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is primarily associated with its interactions at the molecular level:
The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through:
Research indicates that this compound may influence cellular signaling pathways related to apoptosis, proliferation, and differentiation, making it a candidate for therapeutic applications.
The compound exhibits standard physical properties typical of organic compounds within its class. Specific details on melting point, boiling point, and solubility should be determined experimentally.
The chemical properties include reactivity patterns typical of thioureas:
1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea has several notable applications:
This detailed analysis provides an extensive overview of 1-Methyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea's synthesis, molecular structure, chemical reactivity, mechanism of action, physical properties, and applications in scientific research.
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: